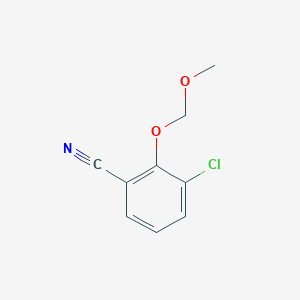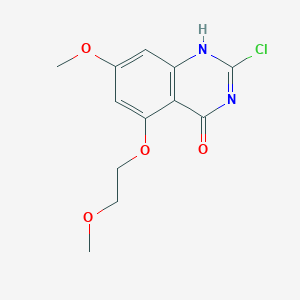
2-chloro-7-methoxy-5-(2-methoxyethoxy)-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “2-chloro-7-methoxy-5-(2-methoxyethoxy)-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Reacting specific precursors: This involves the use of starting materials that undergo chemical reactions to form the compound.
Controlled reaction conditions: Temperature, pressure, and catalysts are carefully controlled to ensure the desired product is obtained.
Purification processes: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
2-chloro-7-methoxy-5-(2-methoxyethoxy)-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions: Reagents such as acids, bases, and solvents are commonly used in these reactions. Conditions like temperature and pH are optimized for each reaction type.
Major products: The products formed depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions produce substituted compounds.
Applications De Recherche Scientifique
2-chloro-7-methoxy-5-(2-methoxyethoxy)-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on biological systems.
Industry: The compound may be utilized in industrial processes, such as the production of materials or chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-7-methoxy-5-(2-methoxyethoxy)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. The pathways involved may include:
Enzyme inhibition or activation: The compound may inhibit or activate enzymes, affecting biochemical reactions.
Receptor binding: It may bind to receptors on cell surfaces, triggering signaling pathways.
Gene expression modulation: The compound can influence gene expression, leading to changes in protein synthesis and cellular functions.
Propriétés
IUPAC Name |
2-chloro-7-methoxy-5-(2-methoxyethoxy)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-17-3-4-19-9-6-7(18-2)5-8-10(9)11(16)15-12(13)14-8/h5-6H,3-4H2,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUSFWKIZQDGCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC2=C1C(=O)N=C(N2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=CC(=CC2=C1C(=O)N=C(N2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
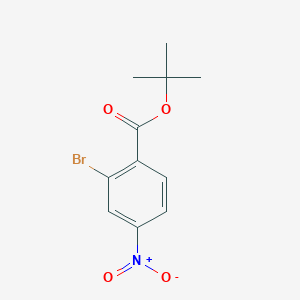
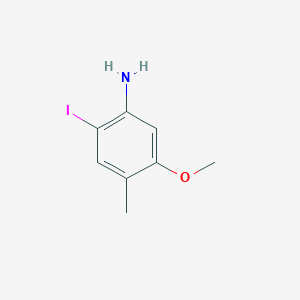
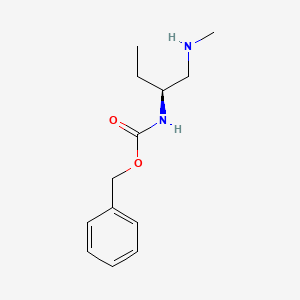
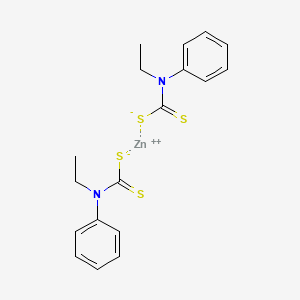
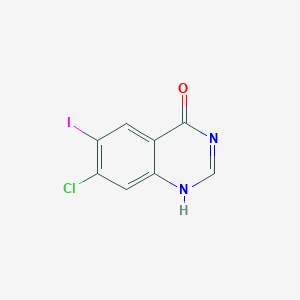
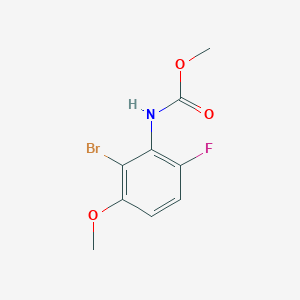
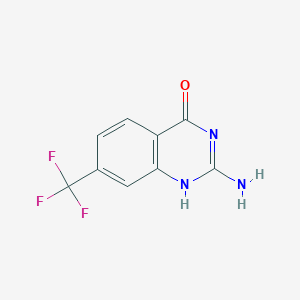
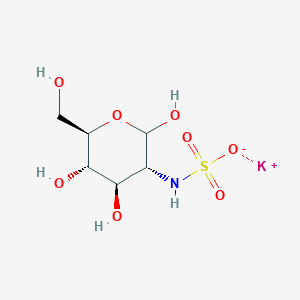
![(3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B8132038.png)
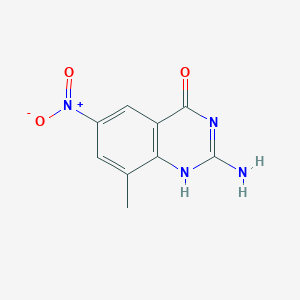
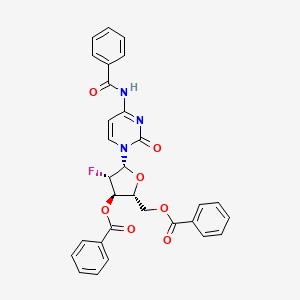
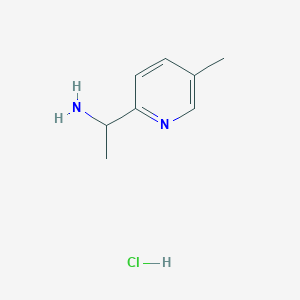
![[6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-bromo-phenyl)-amine](/img/structure/B8132059.png)
